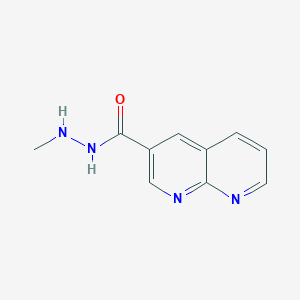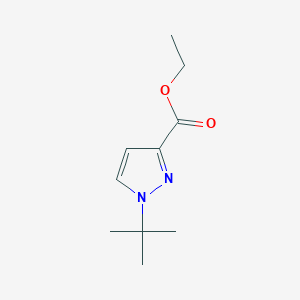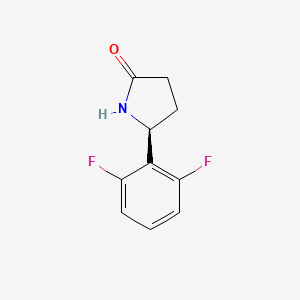
(S)-5-(2,6-Difluorophenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S)-5-(2,6-difluorophenyl)pyrrolidin-2-one: is a chemical compound characterized by the presence of a pyrrolidinone ring substituted with a 2,6-difluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-(2,6-difluorophenyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-difluorobenzaldehyde and (S)-proline.
Condensation Reaction: The 2,6-difluorobenzaldehyde undergoes a condensation reaction with (S)-proline to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic conditions to yield the desired (5S)-5-(2,6-difluorophenyl)pyrrolidin-2-one.
Industrial Production Methods: Industrial production of (5S)-5-(2,6-difluorophenyl)pyrrolidin-2-one may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (5S)-5-(2,6-difluorophenyl)pyrrolidin-2-one can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where the fluorine atoms on the phenyl ring can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: (5S)-5-(2,6-difluorophenyl)pyrrolidin-2-one can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Medicine:
Drug Development: It is explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and analgesic properties.
Industry:
Materials Science: The compound is investigated for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (5S)-5-(2,6-difluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby modulating the associated biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
- (5S)-5-(2,6-dichlorophenyl)pyrrolidin-2-one
- (5S)-5-(2,6-dibromophenyl)pyrrolidin-2-one
- (5S)-5-(2,6-dimethylphenyl)pyrrolidin-2-one
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenyl ring (fluorine, chlorine, bromine, or methyl groups).
- Reactivity: The presence of different substituents affects the reactivity and chemical behavior of the compounds. For example, fluorine atoms increase the compound’s electronegativity, influencing its interactions with other molecules.
- Applications: While all these compounds may have similar applications, the specific substituents can enhance or diminish their effectiveness in particular contexts, such as enzyme inhibition or material synthesis.
Propiedades
Fórmula molecular |
C10H9F2NO |
|---|---|
Peso molecular |
197.18 g/mol |
Nombre IUPAC |
(5S)-5-(2,6-difluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9F2NO/c11-6-2-1-3-7(12)10(6)8-4-5-9(14)13-8/h1-3,8H,4-5H2,(H,13,14)/t8-/m0/s1 |
Clave InChI |
UKASGFAXZYEVLR-QMMMGPOBSA-N |
SMILES isomérico |
C1CC(=O)N[C@@H]1C2=C(C=CC=C2F)F |
SMILES canónico |
C1CC(=O)NC1C2=C(C=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


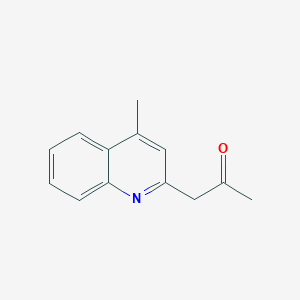
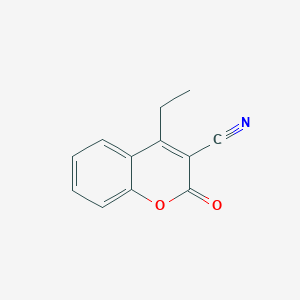
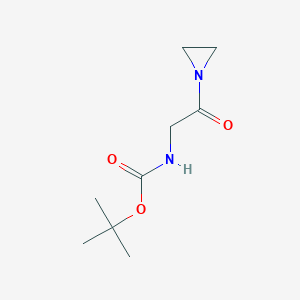
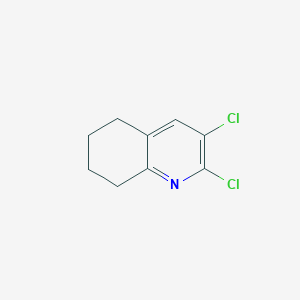



![1,5-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B11900299.png)
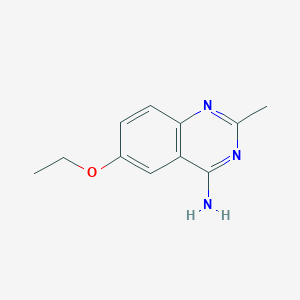
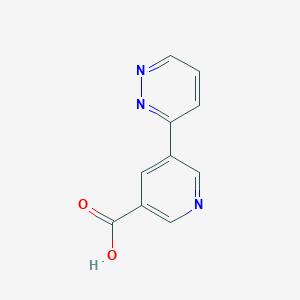
![3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11900306.png)

